3-Buten-1-ol, 2-methylene-
Description
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Structure
3D Structure
Properties
CAS No. |
13429-21-5 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-methylidenebut-3-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3,6H,1-2,4H2 |
InChI Key |
LMYXCSGJPKDGLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CO |
Origin of Product |
United States |
Structural Significance and Synthetic Versatility in Unsaturated Alcohol Chemistry
The significance of 2-methylenebut-3-en-1-ol in the landscape of unsaturated alcohols stems from its distinct molecular architecture. As a hemiterpene alcohol, it possesses both a primary hydroxyl group and a terminal double bond, making it a highly reactive and versatile synthetic intermediate. nih.gov This dual functionality allows for a wide range of chemical transformations, positioning it as a valuable precursor in numerous synthetic pathways.
The industrial production of 2-methylenebut-3-en-1-ol is primarily achieved through the Prins reaction, which involves the acid-catalyzed condensation of isobutene (2-methylpropene) and formaldehyde (B43269). wikipedia.orgrsc.org The reaction conditions can be tuned to favor the formation of 2-methylenebut-3-en-1-ol. This compound's synthetic utility is showcased in its role as a key intermediate for commercially significant chemicals. For instance, it is isomerized to produce 3-methyl-2-buten-1-ol (B147165) (prenol), a crucial step in the industrial synthesis of citral, which is a key component in the production of vitamins A and E, as well as various fragrances. nih.govfrontiersin.org
Furthermore, the reactivity of 2-methylenebut-3-en-1-ol extends to oxidation reactions, yielding 3-methyl-3-butenal, another valuable intermediate. researchgate.net Its applications also span the agrochemical industry, where it serves as a building block for insecticides and pesticides. prnewswire.com The presence of both a hydroxyl group and a double bond allows for a variety of addition, substitution, and polymerization reactions, making it a cornerstone in the synthesis of complex organic molecules. nih.gov
Physicochemical Properties of 2-Methylenebut-3-en-1-ol
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₁₀O | nih.govsigmaaldrich.com |
| Molar Mass | 86.13 g/mol | nih.govsigmaaldrich.com |
| Boiling Point | 130-132 °C | nih.govsigmaaldrich.com |
| Density | 0.853 g/cm³ | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.433 | sigmaaldrich.com |
| Flash Point | 42 °C (closed cup) | sigmaaldrich.com |
| Solubility in Water | 170 g/L at 20 °C | nih.gov |
Historical Context and Evolution of Research on 2 Methylenebut 3 En 1 Ol
The journey of 2-methylenebut-3-en-1-ol is intrinsically linked to the development of the Prins reaction, discovered by Dutch chemist Hendrik Jacobus Prins in 1919. wikipedia.org His early work laid the foundation for the acid-catalyzed addition of aldehydes to olefins. However, it wasn't until the expansion of petroleum cracking in 1937, which increased the availability of unsaturated hydrocarbons, that the Prins reaction garnered significant attention for its potential in synthesizing di-olefins for synthetic rubber. wikipedia.org
The commercial synthesis of 2-methylenebut-3-en-1-ol from isobutene and formaldehyde (B43269) represents a significant milestone in the application of the Prins reaction. google.com Over the years, research has focused on optimizing this process, including the use of various catalysts and reaction conditions to enhance yield and selectivity. nih.govresearchgate.net
A paradigm shift in the production of 2-methylenebut-3-en-1-ol has been the advent of metabolic engineering. Researchers have successfully engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce isoprenol from renewable feedstocks. nih.govnih.gov This biotechnological approach, utilizing engineered mevalonate (B85504) (MVA) or isopentenyl diphosphate (B83284) (IPP)-bypass pathways, offers a more sustainable alternative to traditional chemical synthesis. nih.govbgu.ac.il These advancements underscore the continuous evolution of research, from fundamental organic reactions to cutting-edge biosynthetic methods.
Scope and Research Directions in Modern Organic Synthesis
Strategic Approaches to Carbon-Carbon Bond Formation for the Butene Skeleton
The construction of the core butene framework of 2-methylidenebut-3-en-1-ol relies on efficient carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis, creating the essential carbon skeleton of the target molecule. alevelchemistry.co.ukyoutube.com
A prevalent strategy involves the use of Grignard reagents. byjus.com These organomagnesium compounds are potent nucleophiles that readily react with electrophiles like aldehydes and ketones. byjus.comorganic-chemistry.org For instance, the reaction of a vinyl Grignard reagent with formaldehyde (B43269) can, in principle, construct the desired carbon backbone. The Grignard reaction is a versatile and widely used method for creating carbon-carbon bonds. libretexts.orgaroonchande.com
Another significant approach is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. nih.gov Specifically, the reaction between isobutene and formaldehyde can be tailored to produce 3-methyl-3-buten-1-ol, an isomer of the target compound. nih.gov While not a direct synthesis of 2-methylidenebut-3-en-1-ol, this method highlights the power of condensation reactions in building butene skeletons.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful tool for C-C bond formation. chemistry.coach These reactions typically involve the coupling of an organohalide with an alkene in the presence of a palladium catalyst. chemistry.coachyoutube.com
The aldol (B89426) condensation is another classic carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. vanderbilt.edu These reactions are crucial for constructing larger molecules from smaller subunits. alevelchemistry.co.uk
| Reaction Type | Key Reactants | General Principle |
|---|---|---|
| Grignard Reaction | Organomagnesium halide (Grignard reagent), Carbonyl compound | Nucleophilic addition of the organomagnesium halide to the carbonyl group. byjus.comorganic-chemistry.org |
| Prins Reaction | Alkene, Aldehyde | Acid-catalyzed condensation to form a new carbon-carbon bond. nih.gov |
| Heck Reaction | Organohalide, Alkene, Palladium catalyst | Palladium-catalyzed coupling to form a substituted alkene. chemistry.coach |
| Aldol Condensation | Two carbonyl compounds (aldehydes or ketones) | Formation of a β-hydroxy aldehyde or ketone. vanderbilt.edu |
Selective Functionalization Techniques for Allylic Alcohol Moieties
Once the butene skeleton is established, the selective functionalization of the allylic alcohol moiety is a critical step. Allylic alcohols are versatile intermediates that can undergo a variety of transformations. organic-chemistry.orgrsc.org
A common method for the synthesis of allylic alcohols is the reduction of the corresponding α,β-unsaturated carbonyl compound. However, a more direct and atom-economical approach is the selective hydrogenation of alkynols. uu.nl For example, 2-methyl-3-butyn-2-ol (B105114) can be selectively hydrogenated to 2-methyl-3-buten-2-ol (B93329) using specific catalysts. uu.nlacs.org This reaction is crucial for the industrial production of vitamins and fragrances. uu.nl
Palladium-catalyzed reactions are also prominent in the functionalization of allylic alcohols. organic-chemistry.orgnih.gov These methods can be used to introduce a variety of functional groups at the allylic position with high regio- and stereoselectivity. organic-chemistry.org For example, palladium-catalyzed allylic silylation using allylic alcohols and disilanes provides a mild and neutral route to functionalized allylsilanes. organic-chemistry.orgnih.gov
Ruthenium-catalyzed hydrogen auto-transfer reactions have also emerged as a powerful tool for the conversion of primary alcohols to chiral allylic alcohols. nih.gov This method allows for the direct C-C coupling of primary alcohols with alkynes. nih.gov
| Method | Starting Material | Product | Key Features |
|---|---|---|---|
| Selective Hydrogenation | Alkynol (e.g., 2-methyl-3-butyn-2-ol) | Allylic Alcohol (e.g., 2-methyl-3-buten-2-ol) | High selectivity with appropriate catalysts (e.g., Lindlar catalyst, supported Cu or Pd nanoparticles). uu.nlacs.orgprepchem.com |
| Palladium-Catalyzed Allylic Functionalization | Allylic Alcohol | Functionalized Allylic Compound (e.g., Allylsilane) | Mild, neutral conditions with high regio- and stereoselectivity. organic-chemistry.orgnih.gov |
| Ruthenium-Catalyzed Hydrogen Auto-Transfer | Primary Alcohol, Alkyne | Chiral Allylic Alcohol | Enables asymmetric carbonyl vinylation directly from alcohols. nih.gov |
Emerging Catalytic and Reagent Systems for the Production of 2-Methylidenebut-3-en-1-ol
Recent advances in catalysis have led to the development of highly efficient and selective systems for the synthesis of 2-methylidenebut-3-en-1-ol and related allylic alcohols.
Palladium-based catalysts are particularly noteworthy. For the selective hydrogenation of 2-methyl-3-butyn-2-ol, supported palladium catalysts, such as Pd/ZnO, have shown superior performance compared to traditional Lindlar catalysts. acs.org The formation of a β-PdZn alloy phase has been identified as beneficial for the selective production of the desired alkenol. acs.org Furthermore, palladium single-atom catalysts and dual-atom catalysts are being explored to enhance activity and selectivity in hydrogenation reactions. researchgate.net
Copper-based nanocatalysts also present a promising alternative to noble metal catalysts. uu.nl Supported copper nanoparticles have demonstrated high activity and selectivity in the liquid-phase hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol. uu.nl The particle size of the copper nanoparticles has been shown to significantly influence both the activity and selectivity of the reaction. uu.nl
Iridium-catalyzed C-C bond-forming transfer hydrogenation has been successfully employed for the enantioselective conversion of primary alcohols to α-exo-methylene γ-butyrolactones. nih.gov This method represents a significant advance in the catalytic asymmetric synthesis of complex molecules from simple alcohol precursors.
In the context of the Prins reaction, the use of supercritical CO2 in conjunction with a CsH2PO4-modified HZSM-5 catalyst has been shown to improve the reactivity for the synthesis of 3-methyl-3-buten-1-ol. nih.gov The supercritical CO2 acts as a weak Lewis acid, activating formaldehyde towards reaction with isobutene. nih.gov
| Catalyst System | Reaction Type | Advantages |
|---|---|---|
| Supported Palladium (e.g., Pd/ZnO) | Selective Hydrogenation | High selectivity and activity, beneficial effect of alloy formation. acs.org |
| Supported Copper Nanoparticles | Selective Hydrogenation | Cost-effective alternative to noble metals, tunable activity and selectivity based on particle size. uu.nl |
| Iridium-based Catalysts | C-C Bond Forming Transfer Hydrogenation | Enables highly enantioselective synthesis of complex molecules from alcohols. nih.gov |
| Modified Zeolites with Supercritical CO2 | Prins Reaction | Enhanced reactivity through activation of reactants. nih.gov |
Palladium-Catalyzed Carbonyl Allylation Reactions
Palladium-catalyzed allylation reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a substrate like 2-methylidenebut-3-en-1-ol, which can also be considered a derivative of isoprene monoxide, these reactions offer a pathway to complex molecular architectures.
The reaction of 2-methylidenebut-3-en-1-ol with various aldehydes in the presence of a palladium catalyst is anticipated to proceed via a Tsuji-Trost type mechanism. In a related reaction, isoprene has been shown to react with aldehydes, catalyzed by palladium complexes, to form homoallylic alcohols. rsc.org For 2-methylidenebut-3-en-1-ol, the hydroxyl group would likely first be converted to a better leaving group, such as an acetate (B1210297) or carbonate. The subsequent oxidative addition of a palladium(0) catalyst would generate a π-allylpalladium intermediate. This intermediate would then be attacked by the oxygen of the aldehyde, followed by a rearrangement, or more likely, the aldehyde would act as an external nucleophile attacking the allylic framework. This would lead to the formation of 1-substituted-3-methylene-4-penten-1-ols.
The scope of the aldehyde partner would be expected to be broad, encompassing aliphatic, aromatic, and α,β-unsaturated aldehydes. The electronic and steric properties of the aldehyde would influence the reaction rate and yield. Electron-poor aldehydes are generally more reactive towards nucleophilic attack.
Table 1: Postulated Reactivity of 2-Methylidenebut-3-en-1-ol with Various Aldehydes (Note: The following table is a hypothetical representation of expected outcomes based on general principles of palladium-catalyzed allylation, as specific experimental data for 2-methylidenebut-3-en-1-ol is not readily available.)
| Aldehyde (R-CHO) | Expected Product (1-Substituted-3-methylene-4-penten-1-ol) | Postulated Yield |
| Formaldehyde | 3-Methylene-4-penten-1-ol | Moderate to Good |
| Acetaldehyde | 1-Methyl-3-methylene-4-penten-1-ol | Good |
| Benzaldehyde | 1-Phenyl-3-methylene-4-penten-1-ol | Good to Excellent |
| p-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-3-methylene-4-penten-1-ol | Excellent |
| Pivalaldehyde | 1-(tert-Butyl)-3-methylene-4-penten-1-ol | Moderate |
When the aldehyde substrate contains a stereocenter, or when a chiral ligand is employed on the palladium catalyst, the formation of diastereomers or enantiomers becomes a key consideration. The diastereoselectivity of the allylation is often governed by the Felkin-Anh or Cram chelation models, where the incoming nucleophile (the π-allylpalladium species) attacks the carbonyl group from the least hindered face.
In palladium-catalyzed allylic alkylations of vinyl epoxides, which are structurally related to 2-methylidenebut-3-en-1-ol, high levels of diastereoselectivity have been achieved. scilit.com The stereochemical outcome is influenced by the geometry of the π-allylpalladium intermediate and the nature of the ligand. The use of bulky phosphine (B1218219) ligands can direct the nucleophilic attack to a specific terminus of the allyl system, thereby controlling regioselectivity and influencing stereoselectivity. For acyclic systems, the formation of syn or anti diastereomers can often be controlled by the choice of ligand and reaction conditions. acs.org
The catalytic cycle for the palladium-catalyzed allylation of 2-methylidenebut-3-en-1-ol is expected to follow the general mechanism for Tsuji-Trost reactions. lumenlearning.comyoutube.comyoutube.comyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of a Pd(0) complex to the allylic substrate (after activation of the hydroxyl group), forming a π-allylpalladium(II) intermediate.
Transmetalation (if applicable) or Nucleophilic Attack: If a separate organometallic nucleophile is used, a transmetalation step would occur. In the case of direct reaction with an aldehyde, the aldehyde would coordinate to the palladium center and subsequent nucleophilic attack of the carbonyl oxygen or carbon would occur.
Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key intermediates in this process are the Pd(0) species, the π-allylpalladium(II) complex, and the intermediate formed after the coordination and/or attack of the aldehyde. Spectroscopic techniques such as NMR and in-situ IR, along with computational studies, are typically employed to elucidate the precise structures and energetics of these intermediates and the transition states that connect them.
Diels-Alder Cycloaddition Reactions
The conjugated diene system within 2-methylidenebut-3-en-1-ol makes it a prime candidate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings.
2-Methylidenebut-3-en-1-ol, as a substituted butadiene, is expected to react with a variety of dienophiles. The rate and efficiency of the Diels-Alder reaction are governed by the electronic complementarity of the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. The 2-methylene group and the 1-hydroxyl group on the diene are both considered electron-donating, which should enhance its reactivity.
It is anticipated to react with common dienophiles such as maleic anhydride, acrylates, and quinones. vaia.comresearchgate.net The presence of the hydroxyl group may also allow for intramolecular hydrogen bonding, which could influence the diene's conformation and reactivity.
Table 2: Postulated Reactivity of 2-Methylidenebut-3-en-1-ol in Diels-Alder Reactions (Note: This table presents hypothetical products and reactivity based on general Diels-Alder principles, as specific experimental data for 2-methylidenebut-3-en-1-ol is not readily available.)
| Dienophile | Expected Cycloadduct | Postulated Reactivity |
| Maleic Anhydride | 4-(Hydroxymethyl)-4-vinylcyclohex-1-ene-1,2-dicarboxylic anhydride | High |
| Methyl Acrylate | Methyl 4-(hydroxymethyl)-4-vinylcyclohex-1-enecarboxylate | Moderate to High |
| Benzoquinone | 5-(Hydroxymethyl)-5-vinyl-1,4,4a,5,8,8a-hexahydronaphthalene-1,4-dione | Moderate |
| Acrylonitrile | 4-(Hydroxymethyl)-4-vinylcyclohex-1-enecarbonitrile | Moderate |
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene like 2-methylidenebut-3-en-1-ol and an unsymmetrical dienophile is predicted by considering the electronic effects of the substituents. masterorganicchemistry.commasterorganicchemistry.com For a 2-substituted diene, the "para" and "meta" isomers are possible. The electron-donating nature of the substituents on 2-methylidenebut-3-en-1-ol would favor the formation of the "para" regioisomer when reacted with a dienophile bearing an electron-withdrawing group.
The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is a syn addition with respect to both the diene and the dienophile, meaning the stereochemistry of the starting materials is retained in the product. Furthermore, the "endo rule" often predicts the major diastereomer. youtube.com For the reaction of 2-methylidenebut-3-en-1-ol, the endo transition state, where the electron-withdrawing group of the dienophile is oriented towards the developing pi-system of the diene, would be favored, leading to the endo product as the major isomer.
Influence of Reaction Conditions on Cycloaddition Efficiency and Product Distribution
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org The efficiency and product distribution of this reaction are highly dependent on the specific reaction conditions, including temperature, pressure, and the use of catalysts. sigmaaldrich.com For 2-methylidenebut-3-en-1-ol, the presence of the electron-donating hydroxymethyl group generally increases the reactivity of the diene in normal-electron-demand Diels-Alder reactions. ucalgary.ca
Catalysis: Lewis acids are commonly employed to accelerate Diels-Alder reactions. They coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the diene. illinois.edu For dienes containing a hydroxyl group like 2-methylidenebut-3-en-1-ol, the Lewis acid can also coordinate to the alcohol, potentially influencing the stereochemical outcome of the reaction. Chiral Lewis acids can be used to induce enantioselectivity, a crucial aspect in the synthesis of complex molecules like natural products. wikipedia.org
The table below illustrates the general effect of reaction conditions on a hypothetical Diels-Alder reaction between 2-methylidenebut-3-en-1-ol and a generic dienophile.
| Condition | Effect on Efficiency | Effect on Product Distribution |
| Increased Temperature | May increase initial rate, but can decrease overall yield due to retro-Diels-Alder reaction. | May favor the thermodynamically more stable product over the kinetically favored one (e.g., exo over endo). |
| High Pressure | Generally increases yield by favoring the more compact transition state and product. | Can influence stereoselectivity. |
| Lewis Acid Catalyst | Significantly increases reaction rate. | Can enhance regioselectivity and stereoselectivity (endo selectivity is often improved). |
| Solvent Polarity | Can influence reaction rates and selectivity, though effects are often substrate-dependent. | Polar solvents can sometimes accelerate the reaction. |
Tandem and Cascade Reaction Sequences Involving 2-Methylidenebut-3-en-1-ol
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies in modern organic synthesis. nih.gov The bifunctional nature of 2-methylidenebut-3-en-1-ol makes it an intriguing candidate for such sequences.
A plausible tandem sequence could involve the initial allylation of a carbonyl compound, followed by a Diels-Alder reaction. In this scenario, 2-methylidenebut-3-en-1-ol would first need to be converted into an organometallic nucleophile (e.g., an allylic borane (B79455) or stannane) to react with a carbonyl compound. This transformation typically involves converting the alcohol to a leaving group (like a halide or mesylate) and then reacting it with a metal. nih.gov
Alternatively, a more direct approach in a multicomponent fashion could involve the reaction of an aldehyde, an amine, and 2-methylidenebut-3-en-1-ol, although specific examples are not prevalent in the literature.
In this inverse sequence, 2-methylidenebut-3-en-1-ol first acts as a diene in a Diels-Alder reaction. The resulting cyclohexene (B86901) adduct would contain both a hydroxyl group and a double bond. The hydroxyl group could then be oxidized to an aldehyde or ketone. This newly formed carbonyl group could subsequently undergo an allylation reaction with a suitable allyl organometallic reagent. This sequence allows for the initial construction of the core cyclic framework, followed by the introduction of further complexity.
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rug.nltcichemicals.com The development of new MCRs is a significant area of chemical research. nih.gov
Given its structure, 2-methylidenebut-3-en-1-ol could participate in MCRs that combine a Diels-Alder reaction with other transformations. For instance, a one-pot reaction could be envisioned where the diene reacts with a dienophile that is generated in situ from two other components. Another possibility is a tandem process where the hydroxyl group of the Diels-Alder adduct participates in a subsequent cyclization or condensation reaction with another added reagent. Research into such novel MCRs could lead to the rapid assembly of complex molecular architectures. csic.esresearchgate.net
Other Advanced Organic Transformations for the Olefinic and Hydroxyl Functionalities
Beyond cycloadditions, the functional groups of 2-methylidenebut-3-en-1-ol can undergo a variety of other advanced transformations.
Olefinic Functionality (Diene System):
Metathesis Reactions: The diene system can participate in ring-closing metathesis (RCM) if tethered to another olefin, or cross-metathesis with other alkenes to form new substituted dienes.
Hydrogenation: Selective hydrogenation of one or both double bonds can provide access to various saturated and unsaturated alcohols.
Hydroformylation: The addition of a formyl group and hydrogen across a double bond can introduce a new aldehyde functionality.
Epoxidation and Dihydroxylation: These reactions would yield highly functionalized alcohol derivatives.
Hydroxyl Functionality:
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde, 2-methylidenebut-3-enal, or carboxylic acid, 2-methylidenebut-3-enoic acid, which are themselves versatile synthetic intermediates.
Etherification and Esterification: These standard transformations can be used to protect the hydroxyl group or to introduce new functional handles.
Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide) opens up pathways for nucleophilic substitution reactions.
The table below summarizes some of these potential transformations.
| Functional Group | Reaction Type | Potential Product |
| Diene | Cross-Metathesis | Substituted Dienes |
| Diene | Hydrogenation | Unsaturated or Saturated Alcohols |
| Diene | Epoxidation | Epoxy Alcohols |
| Hydroxyl | Oxidation (e.g., with PCC) | 2-Methylidenebut-3-enal |
| Hydroxyl | Esterification (e.g., with Acetic Anhydride) | 2-Methylidenebut-3-en-1-yl acetate |
| Hydroxyl | Etherification (e.g., Williamson Ether Synthesis) | Alkyl 2-methylidenebut-3-en-1-yl ether |
Derivatives and Complex Structural Analogues Derived from 2 Methylidenebut 3 En 1 Ol
Synthesis of 1-Substituted-3-methylene-4-penten-1-ol Derivatives
The functionalization of 2-methylidenebut-3-en-1-ol can be achieved through various synthetic strategies, leading to a range of 1-substituted derivatives. These reactions typically involve either the modification of the hydroxyl group or the carbon backbone. While the precise nomenclature "1-Substituted-3-methylene-4-penten-1-ol" is unconventional, it is interpreted here as the generation of derivatives through reactions such as allylation and cross-coupling, which expand the molecular framework.
One common approach is the allylation of carbonyl compounds, where an allylmetal complex, potentially derived from a 2-methylidenebut-3-en-1-ol derivative, reacts to form homoallylic alcohols. scispace.com These reactions can be performed using various metals like indium or zinc, often in aqueous media, which offers a milder and more environmentally benign alternative to traditional Grignard-type reactions. scispace.com The resulting products are valuable intermediates in the synthesis of biologically active molecules, including polyketides and macrolides. scispace.com
Another powerful method for creating substituted derivatives is through cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of allylic alcohols with boronic acids can form new carbon-carbon bonds. researchgate.net This method allows for the introduction of various aryl and alkenyl groups, leading to a diverse set of aromatic-(2-methylallyl) derivatives under mild conditions. researchgate.net Morita-Baylis-Hillman (MBH) adducts, which can be formed from related unsaturated systems, also serve as precursors for allylation reactions, for example, in the functionalization of 2-alkylpyridines. beilstein-journals.org
Below is a representative table of potential synthetic transformations to generate substituted derivatives.
| Starting Material (Derivative of 2-methylidenebut-3-en-1-ol) | Reagent | Reaction Type | Product Class |
| 2-Methylidene-3-butenyl bromide | Aldehyde/Ketone + Indium | Barbier-type allylation | Substituted homoallylic alcohols |
| 2-Methylidenebut-3-en-1-ol | Arylboronic acid + Ni catalyst | Suzuki-type cross-coupling | Aryl-substituted dienes |
| 2-Methylidene-3-butenoate | 2-Alkylpyridine | C(sp³)–H allylic alkylation | Allylic functionalized pyridines beilstein-journals.org |
This table presents plausible synthetic routes based on analogous reactions.
Synthesis of 1-(2-Hydroxyethyl)cyclohexenes
The synthesis of cyclohexene (B86901) derivatives is a cornerstone of organic chemistry, with the Diels-Alder reaction being a primary tool for their construction. rdd.edu.iqresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, an alkene, to form a six-membered ring. libretexts.org The reaction is highly stereospecific and proceeds in a single, concerted step. libretexts.org
To synthesize 1-(2-hydroxyethyl)cyclohexenes from 2-methylidenebut-3-en-1-ol, a Diels-Alder reaction can be employed using a suitable dienophile. The diene, 2-methylidenebut-3-en-1-ol, provides the four-pi electron system. An appropriate dienophile would be one containing a latent or protected hydroxyl group, or a group that can be readily converted to it. For example, acrolein (an α,β-unsaturated aldehyde) can act as the dienophile. The initial cycloaddition would yield a cyclohexene carboxaldehyde. Subsequent reduction of the aldehyde group, for instance with sodium borohydride, would furnish the desired 1-(2-hydroxyethyl)cyclohexene derivative.
The regioselectivity of the Diels-Alder reaction with a 2-substituted diene like 2-methylidenebut-3-en-1-ol typically leads to the formation of the "para" product as the major isomer. The reaction's efficiency can often be enhanced by using Lewis acid catalysts or by heating. dtu.dk
A hypothetical reaction scheme is presented below:
| Diene | Dienophile | Intermediate Product | Final Product |
| 2-Methylidenebut-3-en-1-ol | Acrolein | 4-(Hydroxymethyl)cyclohex-3-ene-1-carbaldehyde | (4-(Hydroxymethyl)cyclohex-3-en-1-yl)methanol |
| 2-Methylidenebut-3-en-1-ol | Methyl acrylate | Methyl 4-(hydroxymethyl)cyclohex-3-ene-1-carboxylate | 2-(4-(Hydroxymethyl)cyclohex-3-en-1-yl)ethanol |
| 2-Methylidenebut-3-en-1-ol | Vinyl acetate (B1210297) | (4-(Hydroxymethyl)cyclohex-3-en-1-yl) acetate | 2-(4-(Hydroxymethyl)cyclohex-3-en-1-yl)ethanol |
This table outlines a plausible two-step synthetic sequence involving Diels-Alder cycloaddition followed by functional group transformation.
Synthesis of 1-Methylene-2-(hydroxymethyl)cyclohexanes
The construction of the 1-methylene-2-(hydroxymethyl)cyclohexane scaffold can also be envisioned through cycloaddition strategies involving 2-methylidenebut-3-en-1-ol. The specific arrangement of the methylene (B1212753) and hydroxymethyl groups on the cyclohexane (B81311) ring suggests a more complex or tandem reaction pathway might be involved, potentially an intramolecular Diels-Alder reaction on a suitably modified substrate derived from 2-methylidenebut-3-en-1-ol.
Intramolecular Diels-Alder reactions are powerful transformations for the synthesis of complex polycyclic systems. nih.gov In a hypothetical scenario, the hydroxyl group of 2-methylidenebut-3-en-1-ol could be tethered to a dienophile. Upon heating or catalysis, the tethered diene-dienophile system would undergo an intramolecular cycloaddition to form a bicyclic intermediate. Subsequent cleavage of the tether would then release the desired functionalized cyclohexane.
Alternatively, a tandem reaction sequence could be designed. For example, a reaction cascade initiated by the addition to the diene system could trigger a cyclization event. The specifics of such a synthesis would be highly dependent on the chosen reagents and reaction conditions.
The following table illustrates a conceptual pathway to the target structure.
| Precursor derived from 2-methylidenebut-3-en-1-ol | Reaction Type | Key Intermediate | Final Product |
| Ester of 2-methylidenebut-3-en-1-ol and acrylic acid | Intramolecular Diels-Alder | Bicyclic lactone | 1-Methylene-2-(hydroxymethyl)cyclohexane |
| Silyl ether of 2-methylidenebut-3-en-1-ol with an alkyne tether | Ene-Diels-Alder reaction | Fused ring system | 1-Methylene-2-(hydroxymethyl)cyclohexane |
This table presents conceptual strategies for the synthesis of the target scaffold.
Design and Elaboration of Advanced Molecular Scaffolds Utilizing 2-Methylidenebut-3-en-1-ol as a Building Block
The utility of 2-methylidenebut-3-en-1-ol extends beyond the synthesis of simple derivatives to the construction of advanced molecular scaffolds, which form the core of many natural products and pharmaceutically active compounds. Its inherent functionality—a reactive diene and a modifiable hydroxyl group—makes it an attractive starting point for building molecular complexity.
Diels-Alder reactions are frequently employed in the early stages of complex molecule synthesis to establish the carbon framework with high stereocontrol. nih.govorgsyn.org The use of a functionalized diene like 2-methylidenebut-3-en-1-ol allows for the direct incorporation of a hydroxyl handle, which can be used for further synthetic elaborations. For instance, in the synthesis of molecular belts or other strained cyclic systems, repetitive Diels-Alder reactions are a key strategy. nih.gov The presence of the hydroxymethyl group can influence the stereochemical outcome of subsequent reactions and provide a point for attaching other fragments of a larger molecule.
Furthermore, the diene system can participate in other types of pericyclic reactions or transition-metal-catalyzed cycloadditions, leading to a variety of ring systems. The development of tandem reactions, where multiple bond-forming events occur in a single operation, is a modern approach to efficient synthesis. A substrate like 2-methylidenebut-3-en-1-ol is well-suited for such strategies, potentially leading to the rapid assembly of intricate molecular architectures. The ability to generate complex structures from a relatively simple and accessible starting material underscores the value of 2-methylidenebut-3-en-1-ol in the design of novel molecular scaffolds for applications in materials science and medicinal chemistry.
| Synthetic Strategy | Target Scaffold Class | Potential Application |
| Intermolecular Diels-Alder | Functionalized cyclohexenes | Natural product synthesis orgsyn.org |
| Intramolecular Diels-Alder | Polycyclic ring systems | Pharmaceutical intermediates |
| Tandem Cycloaddition/Rearrangement | Complex carbocycles | Advanced material precursors |
| Repetitive Diels-Alder Cycloadditions | Molecular belts/cages | Supramolecular chemistry nih.gov |
Catalytic Systems and Ligand Design for Transformations of 2 Methylidenebut 3 En 1 Ol
Palladium-Based Catalysis: Optimization and Selectivity Studies
Palladium-based catalysis is a cornerstone for the functionalization of allylic substrates, including vinyl epoxides like 2-methylidenebut-3-en-1-ol. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The reaction proceeds through a π-allyl palladium intermediate, which can be attacked by a nucleophile. rsc.org The optimization of these catalytic systems often involves the careful selection of ligands, solvents, and reaction conditions to control selectivity.
In the context of isoprene (B109036), a closely related precursor, palladium-catalyzed telomerization with amines and alcohols has been studied extensively. The selectivity of these reactions is highly dependent on the choice of phosphine (B1218219) ligands and the pKa of the solvent. acs.org For instance, in the telomerization of isoprene with diethylamine, the use of phosphite ligands with a large cone angle in aprotic solvents can lead to high selectivity for the head-to-head telomer. researchgate.net Conversely, ligands with a smaller cone angle can favor the formation of the head-to-tail isomer. researchgate.net
A study on the palladium-catalyzed cross-coupling of vinyl epoxides with hydrazones as organometallic surrogates highlights the optimization of reaction conditions to achieve high regioselectivity and yields of branched homoallylic alcohols. nih.gov The choice of the palladium catalyst and base was found to be critical for the reaction's success. nih.gov
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling of a Vinyl Epoxide with Benzaldehyde Hydrazone nih.gov
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | t-BuOLi (2) | THF | 45 | 45 |
| 2 | Pd₂(dba)₃ (2.5) / PPh₃ (10) | t-BuOLi (2) | THF | 45 | 52 |
| 3 | PEPPSI-IPr (5) | t-BuOLi (1) | THF | RT | 95 |
| 4 | PEPPSI-IPr (5) | NaH (1) | THF | RT | 68 |
| 5 | PEPPSI-IPr (5) | K₂CO₃ (1) | THF | RT | <5 |
Standard conditions: benzaldehyde hydrazone (1.25 equiv), vinyl epoxide (1 equiv), catalyst, and base in THF for 24 h. Yields were determined by ¹H NMR. nih.gov
The data demonstrates that the use of a more electron-donating N-heterocyclic carbene (NHC) ligand in the PEPPSI-IPr catalyst, along with a milder base, significantly improves the yield at room temperature. nih.gov
Role of Co-catalysts and Additives (e.g., SnCl₂) in Catalytic Performance
Co-catalysts and additives can play a crucial role in modulating the activity and selectivity of palladium-catalyzed reactions. Tin(II) chloride (SnCl₂) has been effectively used as a co-catalyst in the palladium-catalyzed carbonyl allylation by allylic alcohols. chemrxiv.org In these reactions, SnCl₂ is thought to act as a reducing agent and facilitates the formation of a nucleophilic allyltin species in situ. chemrxiv.org This approach has been applied to the reaction of isoprene with aldehydes in the presence of a palladium catalyst and SnCl₂, producing 1-substituted 2,2-dimethyl-3-buten-1-ols regioselectively. acs.org The reaction proceeds via a regioselective 1,4-addition of a tin hydride, formed in situ, to isoprene. acs.org
While direct studies on the role of SnCl₂ in the catalytic transformations of 2-methylidenebut-3-en-1-ol are not extensively documented, the principles from related reactions suggest that it could be a valuable additive for promoting nucleophilic attack on the π-allyl palladium intermediate. The use of organostannanes in palladium-catalyzed couplings of vinyl epoxides has also been reported, further highlighting the utility of tin reagents in these transformations. nih.gov
Enantioselective Catalysis for Chiral Product Formation
The development of enantioselective catalytic transformations of 2-methylidenebut-3-en-1-ol is of great interest for the synthesis of chiral molecules. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C bonds. rsc.org The use of chiral ligands is key to inducing asymmetry in these reactions.
A significant breakthrough in this area is the enantioselective palladium-catalyzed substitution of isoprene monoxide with electron-deficient arylacetates. chemrxiv.orgrsc.org This reaction provides access to enantioenriched acyclic molecules containing a quaternary carbon center. chemrxiv.orgrsc.org The reaction utilizes a chiral palladium catalyst, often derived from a Trost-type ligand, to achieve high enantioselectivities, typically greater than 90% ee. rsc.org
Table 2: Enantioselective Palladium-Catalyzed Benzylation of Isoprene Monoxide rsc.org
| Entry | Arylacetate | Product | Yield (%) | ee (%) |
| 1 | 4-Cyano | 2a | 85 | 95 |
| 2 | 4-Nitro | 2b | 78 | 99 |
| 3 | 4-Trifluoromethyl | 2c | 82 | 93 |
| 4 | 4-Chloro | 2d | 75 | 91 |
Reaction conditions typically involve a palladium precursor, a chiral ligand, a base, and the arylacetate nucleophile in a suitable solvent. rsc.org
This two-step substitution-decarboxylation process demonstrates the power of enantioselective catalysis to generate complex chiral structures from isoprene monoxide. rsc.org Furthermore, palladium-catalyzed asymmetric formal [3+2] cycloadditions of vinyl epoxides with various partners, using chiral ligands such as (S,S)-tBu-FOXAP or (R)-Segphos, have been developed to construct chiral tetrahydrofuran skeletons with high yields and excellent enantioselectivities. nih.gov
Investigation of Heterogeneous Catalysis for Sustainable Processes
Heterogeneous catalysis offers significant advantages for sustainable chemical processes, including ease of catalyst separation, recycling, and potential for continuous flow operations. researchgate.net While specific examples of heterogeneous catalysis for the transformation of 2-methylidenebut-3-en-1-ol are not widely reported, the principles can be extrapolated from studies on related epoxide reactions.
The development of heterogeneous catalysts for epoxide production and ring-opening is an active area of research. researchgate.netwhiterose.ac.uk For instance, metal-salen complexes supported on mesoporous silica have been used as heterogeneous catalysts for the asymmetric ring-opening of meso-epoxides. whiterose.ac.uk Palladium nanoparticles supported on various materials are also effective catalysts for a range of cross-coupling reactions and could potentially be applied to the transformations of vinyl epoxides. nih.gov The challenge lies in developing robust heterogeneous catalysts that maintain high activity and selectivity over multiple cycles for the specific reactions of 2-methylidenebut-3-en-1-ol.
Development of Novel Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. rsc.org The development of novel organocatalytic systems for the transformation of epoxides, including vinyl epoxides, is a growing field of research. nih.gov
Chiral phosphoric acids, for example, have been shown to catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, demonstrating the potential of organocatalysts to facilitate complex bond-forming reactions. In the context of epoxides, organocatalysts have been employed for asymmetric ring-opening reactions. nih.gov For the specific case of 2-methylidenebut-3-en-1-ol, the development of organocatalytic systems could lead to new, sustainable methods for its enantioselective functionalization. While specific examples are still emerging, the broader success of organocatalysis in epoxide chemistry suggests that this is a promising area for future investigation.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Methylidenebut 3 En 1 Ol and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 2-methylidenebut-3-en-1-ol, both ¹H and ¹³C NMR would provide critical information for its structural verification.
In a ¹H NMR spectrum of 2-methylidenebut-3-en-1-ol, one would expect to observe distinct signals for each unique proton. The protons of the terminal vinyl group (=CH₂) and the internal methylene (B1212753) group (=C(CH₂OH)CH =) would appear in the olefinic region, typically between 4.5 and 6.5 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear in the range of 3.5-4.5 ppm, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. azom.com The sp² hybridized carbons of the two double bonds would be found in the downfield region of the spectrum (typically 100-150 ppm). The carbon bearing the hydroxyl group would be expected in the 50-65 ppm range. libretexts.org
To illustrate, the following table presents hypothetical ¹H and ¹³C NMR data for 2-methylidenebut-3-en-1-ol, based on known chemical shift ranges for similar functional groups.
| Hypothetical ¹H NMR Data for 2-Methylidenebut-3-en-1-ol | |
| Chemical Shift (ppm) | Multiplicity |
| ~5.8 | Doublet of doublets |
| ~5.2 | Singlet |
| ~5.1 | Singlet |
| ~5.0 | Doublet |
| ~4.2 | Singlet |
| ~2.5 (broad) | Singlet |
| Hypothetical ¹³C NMR Data for 2-Methylidenebut-3-en-1-ol | |
| Chemical Shift (ppm) | Assignment |
| ~145 | Quaternary olefinic carbon |
| ~138 | CH olefinic carbon |
| ~116 | CH₂ terminal olefinic carbon |
| ~112 | CH₂ internal olefinic carbon |
| ~65 | CH₂OH carbon |
For the analysis of adducts of 2-methylidenebut-3-en-1-ol, NMR is indispensable. For instance, in a Diels-Alder reaction, the disappearance of the diene signals and the appearance of new signals corresponding to a cyclic structure would be definitive proof of adduct formation.
High-Resolution Mass Spectrometry for Mechanistic Intermediates and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-methylidenebut-3-en-1-ol (C₅H₈O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
When studying reaction mechanisms, HRMS can be used to identify transient intermediates and final products. For example, in an acid-catalyzed hydration of 2-methylidenebut-3-en-1-ol, HRMS could be used to identify the mass of the hydrated product (C₅H₁₀O₂). The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).
The following table shows the expected exact masses for 2-methylidenebut-3-en-1-ol and a potential hydration adduct.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| 2-Methylidenebut-3-en-1-ol | C₅H₈O | 84.05751 |
| Hydrated Adduct | C₅H₁₀O₂ | 102.06808 |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of 2-methylidenebut-3-en-1-ol from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
For a volatile compound like 2-methylidenebut-3-en-1-ol, Gas Chromatography is a suitable technique. truman.edugalvestonjustice.com A capillary column with a polar stationary phase would be appropriate for separating the alcohol from less polar reactants or solvents. jfda-online.com The retention time of the compound would be a key identifier, and the peak area can be used for quantification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.
The following table outlines a hypothetical GC method for the analysis of 2-methylidenebut-3-en-1-ol.
| GC Parameter | Condition |
| Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 220 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
For less volatile adducts or for preparative scale separations, HPLC would be the method of choice. A normal-phase column could be used to separate compounds based on polarity, or a reversed-phase column could be employed with a polar mobile phase.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.com For 2-methylidenebut-3-en-1-ol, these techniques would confirm the presence of the hydroxyl and alkene functional groups.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. researchgate.net The C=C stretching vibrations of the two double bonds would likely appear in the 1600-1680 cm⁻¹ region. The C-O stretching vibration would be observed around 1050-1150 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the conjugated system would be expected to give strong signals, making Raman an excellent tool for studying the double bonds.
The table below summarizes the expected key vibrational frequencies for 2-methylidenebut-3-en-1-ol.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 (broad) | IR |
| C-H Stretch (sp²) | 3000-3100 | IR, Raman |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman |
| C=C Stretch | 1600-1680 | IR, Raman (strong) |
| C-O Stretch | 1050-1150 | IR |
In the analysis of adducts, changes in the vibrational spectra would be indicative of reaction. For example, the disappearance or shifting of the C=C stretching bands would signal a reaction involving the double bonds.
Computational and Theoretical Investigations of 2 Methylidenebut 3 En 1 Ol S Structure and Reactivity
Quantum Chemical Studies on Electronic Structure, Conformation, and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-methylidenebut-3-en-1-ol. These studies provide detailed information about the molecule's electronic structure, preferred three-dimensional arrangement (conformation), and relative stability.
The electronic structure dictates the molecule's reactivity, with regions of high or low electron density indicating likely sites for electrophilic or nucleophilic attack. While specific studies detailing the complete electronic profile of 2-methylidenebut-3-en-1-ol are not widely published, the principles of quantum chemistry allow for a general understanding. The presence of the hydroxyl group and the two double bonds creates a molecule with a complex distribution of electron density.
Conformational analysis is crucial for understanding the behavior of flexible molecules. For 2-methylidenebut-3-en-1-ol, rotation around the single bonds allows for various spatial arrangements of its atoms, known as conformers. Each conformer has a distinct energy level, and the molecule will predominantly exist in its most stable, lowest-energy conformations. A comprehensive conformational analysis would involve calculating the potential energy surface by systematically changing the key dihedral angles of the molecule. This would reveal the energy barriers between different conformers and identify the global energy minimum structure.
Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework for understanding and calculating the rates of chemical reactions. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which is a key factor governing the reaction rate.
For a molecule like 2-methylidenebut-3-en-1-ol, with its multiple functional groups, a variety of reactions are possible, including addition to the double bonds, oxidation of the alcohol, and rearrangements. A computational study using TST and reaction path analysis would map out the energy profile of a specific reaction, starting from the reactants, passing through the transition state, and ending with the products. This analysis provides a step-by-step understanding of the reaction mechanism at a molecular level.
For instance, a study on the related compound 3-buten-1-ol (B139374) reacting with hydroxyl radicals employed DFT to investigate the reaction mechanism, demonstrating the utility of these methods. researchgate.net Similar computational approaches could be applied to 2-methylidenebut-3-en-1-ol to elucidate the mechanisms of its various reactions, but such specific studies are not yet prominent in the published literature. The results of such an analysis would be invaluable for predicting reaction outcomes and designing synthetic routes.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations often model molecules in the gas phase (in a vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including the effects of a solvent. researchgate.net
An MD simulation of 2-methylidenebut-3-en-1-ol would model the interactions between the molecule and the surrounding solvent molecules over a period of time. This would provide insights into its conformational dynamics—how the molecule flexes and changes its shape in solution. The simulation would also reveal how the solvent influences the stability of different conformers and the accessibility of reactive sites.
For example, in a polar solvent like water, the hydroxyl group of 2-methylidenebut-3-en-1-ol would form hydrogen bonds with the solvent molecules, which could stabilize certain conformations over others. MD simulations can quantify these effects and provide a dynamic picture of the molecule's behavior that complements the static view from quantum chemical calculations. Although the principles of MD are well-established, specific simulation studies focused on 2-methylidenebut-3-en-1-ol are not currently available in the scientific literature.
Prediction of Spectroscopic Properties and Reaction Selectivities
Computational chemistry is increasingly used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions can be a powerful tool for confirming the identity of a synthesized compound or for interpreting complex experimental spectra. The prediction of NMR spectra is often done using DFT calculations.
For 2-methylidenebut-3-en-1-ol, a computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. These calculated shielding values can then be converted into chemical shifts that can be directly compared with experimental data. While experimental NMR data for 2-methylidenebut-3-en-1-ol exists, detailed computational studies that predict and analyze its NMR spectrum are not widely reported.
Furthermore, computational methods can be used to predict the selectivity of chemical reactions. For a molecule with multiple reactive sites like 2-methylidenebut-3-en-1-ol, understanding which site is most likely to react under specific conditions (regioselectivity) and the stereochemical outcome of the reaction (stereoselectivity) is crucial. By comparing the activation energies for different reaction pathways leading to various products, computational chemists can predict the major product of a reaction. Such predictive power is invaluable for organic synthesis and catalyst design. However, specific computational studies on the reaction selectivities of 2-methylidenebut-3-en-1-ol are yet to be extensively documented.
Future Perspectives and Promising Research Avenues in 2 Methylidenebut 3 En 1 Ol Chemistry
Integration into Bio-inspired Synthesis and Biocatalytic Transformations
The quest for more sustainable and efficient chemical synthesis has led researchers to draw inspiration from nature's own synthetic machinery. The integration of 2-methylidenebut-3-en-1-ol into bio-inspired synthesis and biocatalytic transformations represents a significant step forward in this endeavor.
The enzymatic production of terpenoids, a vast class of natural products, provides a blueprint for the bio-inspired synthesis of isoprene (B109036) derivatives like 2-methylidenebut-3-en-1-ol. libretexts.orgnih.govnih.gov Nature utilizes two primary pathways, the mevalonate (B85504) (MVA) and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathways, to produce the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov By harnessing and engineering these metabolic pathways in microbial hosts, it is conceivable to develop biocatalytic systems for the targeted production of 2-methylidenebut-3-en-1-ol. nih.gov
Furthermore, chemoenzymatic strategies offer a powerful approach to synthesize functionalized isoprenoids. nih.govnih.gov This could involve the use of enzymes to catalyze key steps in the synthesis of 2-methylidenebut-3-en-1-ol, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols using enzymes like carboxylic acid reductases (CARs) presents a relevant precedent for the potential enzymatic synthesis or modification of 2-methylidenebut-3-en-1-ol. rsc.org
Applications in Materials Science and Polymer Chemistry
The presence of a conjugated diene system and a primary alcohol functionality makes 2-methylidenebut-3-en-1-ol an attractive monomer for the synthesis of novel polymers and materials. The diene moiety allows for polymerization, while the hydroxyl group offers a site for post-polymerization modification, enabling the creation of functionalized polymers with tailored properties.
The polymerization of conjugated dienes is a well-established field, with natural rubber, a polymer of 2-methyl-1,3-butadiene, being a prime example. libretexts.org The polymerization of functionalized dienes, such as those containing ester or acid groups, has been shown to yield materials with unique characteristics. acs.org For instance, the polymerization of 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene has been successfully achieved, demonstrating the feasibility of polymerizing dienes with appended functionalities. acs.org
The incorporation of 2-methylidenebut-3-en-1-ol into polymer backbones could lead to the development of specialty polymers with enhanced properties, such as improved adhesion, thermal stability, or the ability to be cross-linked through the hydroxyl group. mdpi.com These bio-based polymers could find applications in coatings, adhesives, and elastomers, offering a more sustainable alternative to petroleum-derived materials. ulprospector.comfraunhofer.dearkema.com Research into the polymerization of bio-derived conjugated dienes, such as myrcene (B1677589) and farnesene, using rare-earth metal complexes, provides a potential pathway for the controlled polymerization of 2-methylidenebut-3-en-1-ol. nih.gov
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 2-methylidenebut-3-en-1-ol is no exception. nih.govchemanager-online.com A key focus is the utilization of renewable feedstocks and the development of environmentally benign reaction conditions.
Bio-based platform chemicals derived from the conversion of biomass offer a sustainable starting point for the synthesis of valuable chemicals. nih.govchemanager-online.comresearchgate.netfrontiersin.orgtandfonline.com The development of processes to convert biomass into furanic compounds, for example, has opened up new routes to bio-based polymers like polyethylene (B3416737) furanoate (PEF). specialchem.com Similarly, strategies for the sustainable production of plasticizers from bio-based fumarates and 1,3-dienes highlight the potential for creating valuable chemicals from renewable resources. researchgate.netacs.org
The development of green synthetic routes to 2-methylidenebut-3-en-1-ol could involve the use of biocatalysis, as mentioned earlier, or the application of green catalytic systems. rsc.orgdigitellinc.com For instance, the use of heterogeneous catalysts or reactions in aqueous media can significantly reduce the environmental impact of chemical processes. rsc.org The direct synthesis of allylic alcohols from alkynes and methanol (B129727) catalyzed by nickel complexes represents an atom-economical approach that could potentially be adapted for the synthesis of 2-methylidenebut-3-en-1-ol. nih.gov
Exploration of Novel Reactivity Patterns and Synthetic Applications
The unique arrangement of functional groups in 2-methylidenebut-3-en-1-ol suggests a rich and varied reactivity that is ripe for exploration. The conjugated diene system can participate in a range of cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of complex cyclic molecules. numberanalytics.comchemistrysteps.com The reactivity of exocyclic dienes in such reactions has been a subject of interest, and understanding the behavior of 2-methylidenebut-3-en-1-ol as a diene will be crucial for its application in organic synthesis. acs.orgresearchgate.net
Furthermore, the allylic alcohol moiety can undergo a variety of transformations, including oxidation, substitution, and rearrangement reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org The interplay between the diene and the alcohol functionalities could lead to novel and selective transformations. For example, the synthesis of 2-substituted 1,3-butadienes has been achieved through a two-step procedure involving a cuprate (B13416276) addition and dehydrohalogenation, showcasing methods to access functionalized dienes. nih.gov
Q & A
Q. How can gas electron diffraction (GED) be utilized to determine the conformational composition of 3-Buten-1-ol, 2-methylene-?
Gas electron diffraction is a critical method for analyzing molecular conformers. For 3-Buten-1-ol, GED revealed two conformers: a major (68.6%) and a minor species. The dihedral angles for the major conformer were determined as , , and . The minor conformer exhibited distinct angles (, , ). Researchers should validate these results with temperature-dependent studies to assess conformational stability .
Q. What spectroscopic methods are recommended for identifying and distinguishing 3-Buten-1-ol, 2-methylene- from its structural isomers?
Gas chromatography/mass spectrometry (GC/MS) is effective for isomer differentiation. For instance, 3-Buten-1-ol derivatives like 3-methyl-3-buten-1-ol acetate (CAS 5205-07-2) exhibit unique retention times (RT: 4.59) and mass spectral fragmentation patterns. Nuclear magnetic resonance (NMR) can further resolve structural ambiguities by analyzing coupling constants and chemical shifts, particularly for distinguishing allylic vs. vinylic protons in isomers .
Q. What are the best practices for handling and storing 3-Buten-1-ol, 2-methylene- to maintain sample integrity?
Use impervious gloves (tested for chemical compatibility) and safety glasses to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to prevent oxidation. Conduct regular purity checks via GC or HPLC, as impurities can alter reactivity in synthesis or catalysis studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in conformational data of 3-Buten-1-ol, 2-methylene- obtained from different experimental techniques?
Discrepancies between GED, NMR, or computational models may arise from dynamic equilibria or temperature effects. To resolve these, combine temperature-variable GED with ab initio calculations (e.g., DFT) to model energy barriers between conformers. Cross-validate with rotational spectroscopy for precise bond parameters. For example, the minor conformer’s in GED may correlate with low-energy transition states in computational models .
Q. What methodologies are effective in optimizing the hydrogenation of 3-Buten-1-ol, 2-methylene- using heterogeneous catalysis under ultrasound conditions?
Ultrasound-mediated catalysis enhances reaction rates by improving mass transfer. For hydrogenation, use Pd/C or Raney Ni catalysts in aqueous solutions. Key parameters:
Q. What computational approaches are suitable for predicting the reactivity and stability of different conformers of 3-Buten-1-ol, 2-methylene-?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts relative conformer stabilities. Calculate Gibbs free energy differences (ΔG) and transition states for interconversion. Molecular dynamics (MD) simulations can model solvent effects (e.g., water vs. hexane) on conformational populations. Compare computed dihedral angles () with experimental GED data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
